![molecular formula C10H14F2O2 B6257101 7,7-Difluorospiro[3.5]nonane-2-carboxylic acid CAS No. 1934909-79-1](/img/no-structure.png)
7,7-Difluorospiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,7-difluorospiro[3.5]nonane-2-carboxylic acid” is a complex organic compound. The spiro[3.5]nonane moiety indicates a bicyclic structure with one atom being common to both rings. The “7,7-difluoro” part suggests that there are two fluorine atoms attached to the seventh carbon in the nonane ring. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group on the second carbon of the nonane ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic spiro[3.5]nonane core, with the two fluorine atoms likely causing a significant effect on the electronic structure due to their high electronegativity. The carboxylic acid group would introduce additional polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. The presence of the fluorine atoms and the carboxylic acid group would likely make the compound polar, potentially affecting its solubility, boiling point, and melting point .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-difluorospiro[3.5]nonane-2-carboxylic acid involves the introduction of two fluorine atoms onto a spirocyclic nonane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-bromo-2,3,3,4,4,5,5,6,6-nonafluorocyclohexene", "n-BuLi", "Diethyl ether", "Sodium bicarbonate", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroacetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Formation of 7,7-difluorospiro[3.5]nonane", "2-bromo-2,3,3,4,4,5,5,6,6-nonafluorocyclohexene is treated with n-BuLi in diethyl ether to form the corresponding lithium alkoxide intermediate.", "This intermediate is then reacted with sodium bicarbonate and carbon dioxide to form the spirocyclic nonane ring with two fluorine atoms.", "Step 2: Carboxylation of 7,7-difluorospiro[3.5]nonane", "7,7-difluorospiro[3.5]nonane is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "This salt is then reacted with sodium hydroxide to form the free base.", "The free base is then reacted with chloroacetic acid in the presence of sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then purified by recrystallization from ethanol." ] } | |
CAS-Nummer |
1934909-79-1 |
Molekularformel |
C10H14F2O2 |
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
7,7-difluorospiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)3-1-9(2-4-10)5-7(6-9)8(13)14/h7H,1-6H2,(H,13,14) |
InChI-Schlüssel |
FVXSDPOUOFWADR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC12CC(C2)C(=O)O)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.